

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Benzaldehyde Thiosem_icarbazone

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Compound of Interest

Compound Name: *Benzaldehyde thiosemicarbazone*

Cat. No.: *B154886*

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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed comparison of the spectroscopic data of in-house synthesized benzaldehyde thiosem_icarbazone against a commercially available standard, offering valuable insights into product quality and consistency.

Benzaldehyde thiosem_icarbazone is a Schiff base with significant interest in medicinal chemistry due to its potential biological activities. Verifying the identity and purity of this compound is a critical step in any research and development pipeline. This guide utilizes Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to compare a laboratory-synthesized batch with a commercial-grade product.

Data Presentation: A Spectroscopic Snapshot

The following table summarizes the key spectroscopic data obtained for both synthesized and commercial benzaldehyde thiosem_icarbazone.

Spectroscopic Technique	Characteristic Data	Synthesized Benzaldehyde Thiosemicarbazone	Commercial Benzaldehyde Thiosemicarbazone
FT-IR (KBr Pellet, cm^{-1})	N-H stretching	3365, 3366	Not explicitly stated, but reference spectra are available. [1]
C=N stretching (imine)	1590	Not explicitly stated, but reference spectra are available. [1]	
N-N stretching	1482.02	Not explicitly stated, but reference spectra are available. [1]	
C=S stretching	1160.43	Not explicitly stated, but reference spectra are available. [1]	
Aromatic C-H stretching	1298	Not explicitly stated, but reference spectra are available. [1]	
UV-Vis (Methanol, nm)	Absorbance Band	260-380 [2]	Not explicitly stated, but expected to be in a similar range.
^1H NMR (DMSO- d_6 , δ ppm)	-NH $_2$ protons	8.02 (s, 2H) [3]	Not explicitly stated, but reference spectra are available. [1]
CH=N proton	8.24 (s, 1H) [3]	Not explicitly stated, but reference spectra are available. [1]	
Aromatic protons	7.41 (m, 3H), 7.80 (d, 2H) [3]	Not explicitly stated, but reference spectra are available. [1]	

-NH proton	11.47 (s, 1H)[3]	Not explicitly stated, but reference spectra are available.[1]
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The data presented for the synthesized product is consistent with the expected structure of benzaldehyde thiosem_icarbazone and aligns with data reported in scientific literature.[2][3] Commercial products from suppliers like Sherk Chemicals, Florence, Italy, are expected to have similar spectroscopic profiles, and reference spectra are often available for comparison.
[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections outline the protocols used for the synthesis and spectroscopic characterization of benzaldehyde thiosem_icarbazone.

Synthesis of Benzaldehyde Thiosem_icarbazone

The synthesis of benzaldehyde thiosem_icarbazone is typically achieved through a condensation reaction between benzaldehyde and thiosem_icarbazide.[3][4]

Materials:

- Benzaldehyde
- Thiosem_icarbazide
- Methanol (or Ethanol)
- Glacial Acetic Acid (catalyst, optional)

Procedure:

- Dissolve equimolar amounts of benzaldehyde and thiosem_icarbazide in a suitable solvent, such as methanol, in a round-bottom flask.
- A few drops of a catalyst, like glacial acetic acid, can be added to facilitate the reaction.

- The reaction mixture is typically refluxed for a period of 2-4 hours.
- After cooling to room temperature, the resulting solid product is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Spectroscopic Analysis

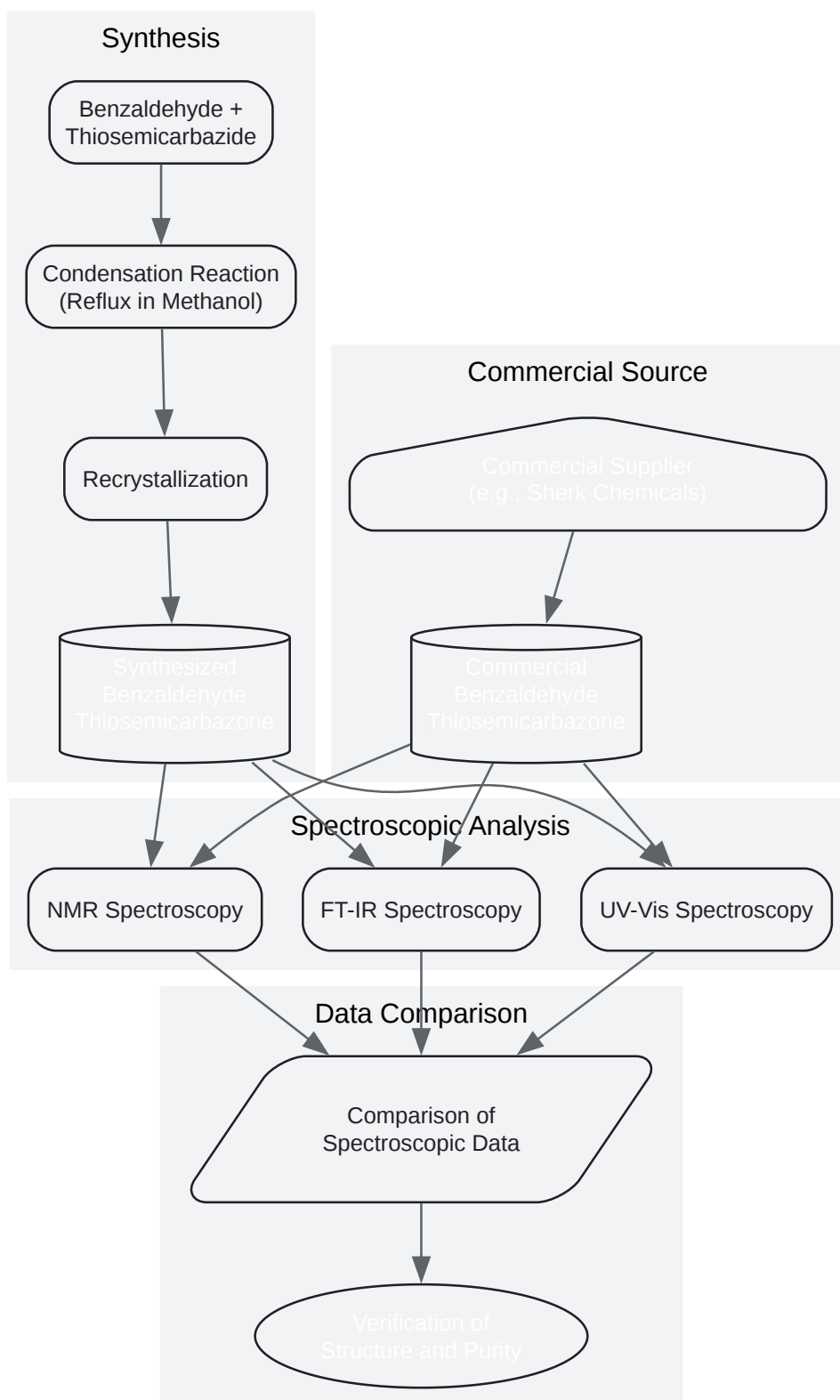
FT-IR Spectroscopy: The FT-IR spectrum was recorded using an AVTAR 370 DTGS FT-IR spectrometer. A small amount of the dried sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the wavenumber range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy: The UV-Visible absorption spectrum was recorded using a Lambda 25 spectrometer.^[2] A dilute solution of the compound was prepared in methanol, and the absorbance was measured over a wavelength range of 200-800 nm.

NMR Spectroscopy: ^1H NMR spectra were recorded on a Varian CFT-20 instrument.^[1] The sample was dissolved in a deuterated solvent, typically DMSO- d_6 , and the chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of synthesized and commercial benzaldehyde thiosemicarbazone.



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Caption: Workflow for the comparative spectroscopic analysis.

In conclusion, the spectroscopic data for the synthesized benzaldehyde thiosemicarbazone is in strong agreement with the expected chemical structure and published data. Researchers can confidently use the provided protocols for in-house synthesis and verification, ensuring the quality and reliability of this important compound in their studies. When comparing with a commercial source, it is always recommended to obtain the supplier's certificate of analysis and, if necessary, perform independent spectroscopic verification.

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